molecular formula C10H13N3O2 B119592 (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone CAS No. 187975-62-8

(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone

Cat. No.: B119592
CAS No.: 187975-62-8
M. Wt: 207.23 g/mol
InChI Key: RLXBEGPKQKEJBN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9/h1-4,9,13H,5-6,11H2,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXBEGPKQKEJBN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone
Reactant of Route 2
(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone
Reactant of Route 3
(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone
Reactant of Route 4
(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone
Reactant of Route 5
(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone
Reactant of Route 6
(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone
Customer
Q & A

Q1: What is the role of (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone in the synthesis of Zolmitriptan?

A1: this compound serves as a crucial precursor in the final step of Zolmitriptan synthesis. It reacts with 4-(N,N-dimethyl)-amino-dibutyl acetal through a Fischer indole synthesis to yield the final Zolmitriptan molecule. [] This reaction forms the characteristic indole ring system present in Zolmitriptan.

Q2: The provided research articles detail two distinct synthetic routes to this compound. Can you highlight the key differences between these approaches?

A2: Both papers utilize distinct starting materials and reaction sequences to arrive at this compound.

  • Method 1 []: This approach begins with (S)-3-(4-nitrophenyl)-2-amino-1-propanol and involves a series of reactions including cyclization, reduction, and diazotization to ultimately obtain this compound.
  • Method 2 []: This method utilizes methyl-4-nitro-(L)-phenylalaninate hydrochloride as the starting material. It involves carbamate formation, multiple reduction steps, and a ring closure reaction to synthesize this compound.

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